1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
“1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound . It is part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . This ring system consists of a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized using scaffold hopping and computer-aided drug design . Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and the general structure of pyrazolo[3,4-d]pyrimidines . The compound contains a pyrazolo[3,4-d]pyrimidine core, with a tert-butyl group at the 1-position and a methyl group at the 6-position.Scientific Research Applications
Medicinal Chemistry and Biological Activities
Pyrazolo[3,4-d]pyrimidines, including derivatives of 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, have been extensively studied for their affinity towards adenosine receptors, showcasing significant bioactivity. For instance, these compounds exhibit notable A1 adenosine receptor affinity, which is crucial for developing therapeutic agents targeting cardiovascular diseases and CNS disorders (Harden et al., 1991).
Another significant application is in the development of anticancer and anti-inflammatory agents. Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against various cancer cell lines and inflammation, highlighting their potential in cancer therapy and as anti-inflammatory drugs (Rahmouni et al., 2016).
Antimicrobial Studies
- Pyrazolo[3,4-d]pyrimidines have also been explored for their antimicrobial properties. Certain derivatives exhibit promising antibacterial and antifungal activities, offering a pathway to novel antimicrobial agents. This includes the development of compounds with potent activities against Gram-positive bacteria, indicating their potential application in combating bacterial infections (Ali et al., 2003).
Future Directions
The future directions for research on “1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” and related compounds could involve further exploration of their biological activities . For instance, the development of small-molecule TRK inhibitors is important for the treatment of cancers . Additionally, the synthesis of new heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage could be an area of interest .
Mechanism of Action
Target of Action
The compound “1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle pathway . CDK2 is essential for the initiation of DNA replication during the S phase of the cell cycle. Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to cell cycle arrest . This can potentially lead to the death of proliferating cells, particularly cancer cells that rely on rapid and uncontrolled cell division .
Properties
IUPAC Name |
1-tert-butyl-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-12-8-7(9(15)13-6)5-11-14(8)10(2,3)4/h5H,1-4H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKNRIWRNXEUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(C)(C)C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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